molecular formula C21H28N4O4 B3800157 N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide

Cat. No.: B3800157
M. Wt: 400.5 g/mol
InChI Key: NZXZFZYBZBSSJG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-17-5-6-18(19(14-17)29-2)23-20(26)7-4-16-8-12-24(13-9-16)21(27)15-25-11-3-10-22-25/h3,5-6,10-11,14,16H,4,7-9,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXZFZYBZBSSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)C(=O)CN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Acylation of the piperidine ring: The piperidine ring is acylated using an appropriate acylating agent.

    Coupling of the pyrazole and piperidine rings: This step involves the use of coupling reagents to link the pyrazole and piperidine rings.

    Introduction of the dimethoxyphenyl group: This can be done through a substitution reaction where the dimethoxyphenyl group is introduced to the compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide can be compared with similar compounds such as:

    N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)piperidin-4-amine: This compound has a similar structure but lacks the pyrazole ring.

    N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide: This compound has a different core structure but shares the dimethoxyphenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propanamide

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